2,6-Difluoro-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4F2N2 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2,6-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11) |
InChI Key |
NDDNWXUDNSJFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)F |
Origin of Product |
United States |
The Enduring Significance of Benzimidazole Scaffolds in Chemical Research
The benzimidazole (B57391) nucleus, a bicyclic aromatic heterocycle, holds a distinguished position in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com Its structural resemblance to naturally occurring nucleotides allows for favorable interactions with biological macromolecules, a key reason for its widespread pharmacological applications. nih.govmdpi.com Benzimidazole derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govingentaconnect.com This broad spectrum of activity is attributed to its unique physicochemical characteristics, such as its capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions, which facilitate efficient binding to various biological targets. nih.gov
The versatility of the benzimidazole scaffold is further highlighted by its presence in numerous FDA-approved drugs, demonstrating its clinical relevance. nih.gov Researchers continually leverage this "privileged" scaffold in rational drug design to develop novel therapeutic agents. nih.gov Its applications extend beyond medicine into material science, where its derivatives are explored for their unique optical and electronic properties. researchgate.netnih.gov
The Transformative Influence of Fluorine Substituents
The introduction of fluorine into organic molecules, particularly in the context of drug design, has become a cornerstone of modern medicinal chemistry. nih.govnih.gov Fluorine's high electronegativity and small size allow it to profoundly influence a molecule's properties without introducing significant steric hindrance. nih.govbenthamscience.com
One of the most significant impacts of fluorination is the modulation of a molecule's metabolic stability. nih.govwikipedia.org The carbon-fluorine bond is exceptionally strong, which can slow down metabolic processes and prolong the half-life of a drug. wikipedia.org Furthermore, fluorine substitution can enhance a molecule's lipophilicity, or its ability to dissolve in fats and lipids, which can lead to improved cell membrane penetration and bioavailability. benthamscience.comwikipedia.org
The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups. researchgate.netnih.gov This modification can be strategically employed to optimize a drug's potency, selectivity, and pharmacokinetic profile. researchgate.netnih.gov In the context of benzimidazoles, fluorination has been shown to enhance their biological activities, including antibacterial and antifungal properties. researchgate.netacgpubs.org
The Academic Rationale for Investigating 2,6 Difluoro 1h Benzo D Imidazole
The specific focus on 2,6-Difluoro-1H-benzo[d]imidazole stems from a logical progression in the field of medicinal chemistry. Given the established importance of the benzimidazole (B57391) scaffold and the beneficial effects of fluorination, the systematic investigation of fluorinated benzimidazole derivatives is a rational approach to discovering novel compounds with enhanced properties.
The presence of two fluorine atoms on the benzene (B151609) ring of the benzimidazole core is expected to significantly impact its electronic and steric properties. The positions of these fluorine atoms (2 and 6) are crucial. For instance, research on other fluorinated benzimidazoles has shown that the position of the fluorine atom can influence the compound's inhibitory potential against various enzymes. nih.gov A study on 5,6-difluoro-1H-benzo[d]imidazole derivatives highlighted their potential as binders to the GABAA receptor with anticonvulsant activity. researchgate.net This suggests that the difluoro substitution pattern can lead to specific biological activities.
Furthermore, the synthesis and structural analysis of various fluorinated (benzo[d]imidazol-2-yl)methanols have revealed that the number and arrangement of fluorine atoms influence the formation of intermolecular hydrogen bonds and crystal packing. mdpi.com This fundamental understanding of how difluorination affects the solid-state architecture is crucial for developing new materials and for understanding drug-receptor interactions.
Current Research Trajectories in Difluorinated Benzimidazoles
Strategic Approaches to the Benzimidazole Core Synthesis
The formation of the benzimidazole ring is a critical step, and numerous methods have been developed to achieve this, often tailored to accommodate the presence of fluorine substituents.
Cyclization reactions are fundamental to the synthesis of the benzimidazole core. A common and effective method involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov For fluorinated benzimidazoles, this typically involves the reaction of a fluorinated o-phenylenediamine with a suitable cyclizing agent. mdpi.com
For instance, the synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols has been achieved through the interaction of fluorinated o-phenylenediamines with glycolic acid in the presence of hydrochloric acid, yielding the target compounds in good yields (70–85%). mdpi.com Another versatile approach is the oxidative cyclization of aniline (B41778) or anilide derivatives. nih.gov Hypervalent iodine(III) reagents have been shown to facilitate the cyclization of aryl amidines onto non-functionalized benzenes. nih.gov
The table below summarizes various cyclization approaches for synthesizing fluorinated benzimidazoles.
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Fluorinated o-phenylenediamines, Glycolic acid | Hydrochloric acid | Fluorinated (benzo[d]imidazol-2-yl)methanols | mdpi.com |
| Aryl amidines | Hypervalent iodine(III) reagents | Pyrrolo- and pyrido[1,2-a]benzimidazoles | nih.gov |
| o-(Cycloamino)anilides | Acidic conditions | Ring-fused imidazobenzimidazoles | nih.gov |
| 2-Aminophenols, Thioamides | Triphenylbismuth (B1683265) dichloride | 2-Substituted benzoxazoles/benzimidazoles | beilstein-journals.org |
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot methods for the synthesis of benzimidazole derivatives have been reported. These often involve the reaction of an o-phenylenediamine with an aldehyde in the presence of a catalyst or oxidizing agent. nih.govijrar.org
A notable one-pot strategy for synthesizing 3-difluoromethyl benzoxazole-2-thiones, a related heterocyclic system, involves the reaction of 2-aminophenol, sodium chlorodifluoroacetate, and elemental sulfur. nih.gov This suggests the potential for similar one-pot approaches to be adapted for 2,6-difluorobenzimidazole synthesis. The use of triphenylbismuth dichloride as a promoter allows for the one-pot synthesis of 2-aryl- and 2-alkyl-substituted benzazoles from 2-aminophenols and thioamides under mild conditions. beilstein-journals.org
The following table highlights some one-pot synthetic strategies.
| Reactants | Catalyst/Promoter | Product | Reference |
| o-Phenylenediamine, Aldehydes | L-proline, pH 4.2 buffer | 2-Substituted benzimidazoles | ijrar.org |
| o-Phenylenediamine, Salicylaldehyde | ZnO nanoparticles | 2-(1H-Benzo[d]imidazol-2-yl) phenol | nih.gov |
| 2-Aminophenol, Sodium chlorodifluoroacetate, Sulfur | NaOt-Bu | 3-Difluoromethyl benzoxazole-2-thiones | nih.gov |
Both catalytic and non-catalytic methods are employed in the synthesis of benzimidazoles. Catalytic approaches often utilize transition metals or organocatalysts to facilitate the cyclization and condensation steps. Copper-catalyzed synthesis of benzimidazole derivatives has received considerable attention, particularly the cyclization of o-haloarylamidines. researchgate.net Rhodium catalysis has been used in the denitrogenative ring opening of N-fluoroalkyl-1,2,3-triazoles to form N-perfluoroalkyl imidazoles. sigmaaldrich.com
Non-catalytic methods often rely on harsh reaction conditions, such as the use of strong acids like hydrochloric acid or polyphosphoric acid for the condensation of o-phenylenediamine with carboxylic acids. nih.gov However, methods using milder conditions are continuously being developed. For example, the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) can be achieved non-catalytically in a near-critical water medium. google.com
The table below compares catalytic and non-catalytic synthetic routes.
| Pathway | Catalyst/Reagent | Description | Reference |
| Catalytic | Copper | Cyclization of o-haloarylamidines. | researchgate.net |
| Catalytic | Rhodium | Denitrogenative ring opening of N-fluoroalkyl-1,2,3-triazoles. | sigmaaldrich.com |
| Non-Catalytic | Strong acids (e.g., HCl) | Condensation of o-phenylenediamine with carboxylic acids. | nih.gov |
| Non-Catalytic | Near-critical water | Hydrolysis of 2,6-difluorobenzonitrile. | google.com |
Introduction of Fluoro Substituents into the Benzimidazole Framework
The introduction of fluorine atoms can be achieved either by starting with pre-fluorinated precursors or by direct fluorination of the benzimidazole core. The former is more common, utilizing starting materials like fluorinated anilines or benzonitriles. For example, 4-fluoro-2-nitroaniline (B1293508) can be a precursor for synthesizing fluorobenzimidazoles. nih.gov The synthesis of various fluorinated (benzo[d]imidazol-2-yl)methanols starts from commercially available polyfluorinated 1,2-diaminobenzenes. mdpi.com
Direct fluorination of the benzimidazole ring system is less common but can be a powerful tool for late-stage functionalization. The specific methods for direct fluorination of the 2,6-difluoro-1H-benzo[d]imidazole scaffold are not extensively detailed in the provided context, which primarily focuses on building the scaffold from fluorinated precursors.
Derivatization Strategies on the this compound Scaffold
Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. N-alkylation and N-acylation are common derivatization strategies.
N-alkylation of the benzimidazole ring introduces alkyl or substituted alkyl groups at one of the nitrogen atoms. This can significantly impact the molecule's biological activity. The regioselectivity of N-alkylation (N1 vs. N2) can be influenced by the reaction conditions and the nature of the substituents on the benzimidazole ring. For instance, in the N-alkylation of indazoles, a related heterocyclic system, the use of sodium hydride in tetrahydrofuran (B95107) tends to favor N-1 alkylation. nih.gov Mitsunobu conditions, on the other hand, can lead to a preference for the N-2 isomer. nih.gov
N-acylation introduces an acyl group to the nitrogen atom and can also be regioselective. In some cases, N-2 acylindazoles can isomerize to the more stable N-1 regioisomer. nih.gov
The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives has been achieved by reacting 2,6-disubstituted 1H-benzimidazoles with substituted halides using both conventional heating and microwave-assisted methods, with the latter significantly reducing reaction times and increasing yields. nih.gov
The following table summarizes key derivatization reactions.
| Reaction Type | Reagents | Key Findings | Reference |
| N-Alkylation | Alkyl halides, Sodium hydride, THF | Favors N-1 regioselectivity in indazoles. | nih.gov |
| N-Alkylation | Alkyl halides, Microwave irradiation | Reduced reaction times and increased yields for N,2,6-trisubstituted 1H-benzimidazoles. | nih.gov |
| N-Acylation | Acylating agents | Can be regioselective, with potential for isomerization to the thermodynamically more stable isomer. | nih.gov |
Substitution at the C2 Position
The C2 position of the benzimidazole ring is the most acidic carbon proton and is a prime site for functionalization. This reactivity is exploited through various modern synthetic methods, most notably transition-metal-catalyzed C-H activation and arylation reactions. These strategies allow for the direct coupling of aryl groups and other moieties to the C2 carbon, creating a diverse library of derivatives.
Palladium-catalyzed reactions are a cornerstone for C2-arylation. nih.gov These processes typically involve the direct C-H activation of the benzimidazole core, which then couples with an aryl halide. For instance, an efficient strategy for synthesizing 2(2'-biphenyl)-benzimidazoles involves the palladium-catalyzed oxidative C-H activation of a 2-aryl-benzimidazole, which is then coupled with various iodobenzene (B50100) analogs. nih.gov This method demonstrates high regioselectivity and is effective for introducing molecular diversity at positions that are otherwise difficult to functionalize. nih.gov While not specific to the difluoro-analog, the principles are directly applicable. The general mechanism for such reactions often involves a directing group strategy to achieve site-selectivity. rsc.org
Nickel-catalyzed systems have also emerged as a versatile alternative for C2 functionalization of related azoles. nih.gov For example, a dual-base system using an air-stable Ni(II) precatalyst has been successfully employed for the C2-H arylation of (benz)oxazoles and (benzo)thiazoles with a wide range of coupling partners, including challenging aryl chlorides and pivalates. nih.gov The adaptability of these catalyst systems suggests their potential utility for the C2-arylation of 2,6-difluorobenzimidazole.
Below is a table summarizing representative catalytic systems used for C2-arylation of benzimidazoles and related heterocycles, which are applicable for the synthesis of this compound derivatives.
| Catalyst System | Coupling Partners | Key Features | Yield Range |
| Pd(OAc)₂ / various ligands | 2-Aryl-benzimidazole + Iodobenzene analogs | High regioselectivity for biphenyl (B1667301) structures via C-H activation. nih.gov | High |
| Ni(II)-DalPhos / BTPP/NaTFA | (Benzo)thiazoles + (Hetero)aryl chlorides/pivalates | Dual-base system; broad scope of challenging partners. nih.gov | Moderate to High |
| Pd(PPh₃)₄ / Ag₂CO₃ | N-Acyl pyrroles + Aryl halides | Air-tolerant system with good functional group compatibility. rsc.org | Moderate to Good |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich benzene rings. However, the presence of strong electron-withdrawing groups, such as the two fluorine atoms, can facilitate SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. This makes the 4- and 7-positions susceptible to attack by strong nucleophiles, potentially leading to the displacement of a fluorine atom, although this would require harsh conditions.
Condensation Reactions for Functional Group Integration
The most fundamental and widely used method for constructing the benzimidazole core is the condensation reaction between an o-phenylenediamine and a carbonyl compound, such as an aldehyde or a carboxylic acid (and its derivatives). nih.govresearchgate.net This approach is directly applicable to the synthesis of this compound, starting from 4,5-difluoro-1,2-phenylenediamine. fishersci.cafishersci.com
The reaction, often referred to as the Phillips-Ladenburg reaction when using carboxylic acids, typically requires acidic conditions and heat to drive the cyclization and dehydration. researchgate.net A wide variety of catalysts and reaction conditions have been developed to improve yields and expand the substrate scope.
Key Condensation Approaches:
With Aldehydes: The condensation of 4,5-difluoro-1,2-phenylenediamine with various aldehydes in the presence of an oxidizing agent or catalyst can yield 2-substituted-5,6-difluorobenzimidazoles. Numerous catalytic systems, including those based on cobalt, magnesium, or nanoparticles, have been reported to facilitate this transformation under milder conditions. nih.govrsc.org
With Carboxylic Acids: Reacting 4,5-difluoro-1,2-phenylenediamine with a carboxylic acid (or its ester, acyl chloride, or nitrile derivative) is a robust method for introducing a specific functional group at the C2 position. For instance, reacting with trifluoroacetonitrile (B1584977) (generated in situ) can produce 2-(trifluoromethyl)-5,6-difluorobenzimidazole. rsc.org
Dehydrogenative Coupling: An alternative approach involves the catalytic dehydrogenative coupling of the diamine with a primary alcohol. A cobalt(II) complex, for example, has been shown to effectively catalyze this reaction to produce 2-substituted benzimidazoles with good to excellent yields under mild conditions. rsc.org
The choice of the condensation partner (aldehyde, acid, alcohol) directly installs the desired substituent at the C2 position, making this a highly versatile method for integrating functional groups into the final molecule.
Synthetic Accessibility and Yield Optimization in Difluorinated Benzimidazole Synthesis
The synthetic accessibility of this compound is largely dependent on the availability of its key precursor, 4,5-difluoro-1,2-phenylenediamine. This starting material is commercially available from various chemical suppliers, which provides a solid foundation for its use in research and development. fishersci.cafishersci.com
Yield optimization for the synthesis focuses primarily on the condensation step. The classical Phillips-Ladenburg synthesis often requires high temperatures and can result in moderate yields. researchgate.net Modern advancements have introduced a plethora of catalytic systems designed to improve reaction efficiency, shorten reaction times, and broaden the range of compatible functional groups, ultimately leading to higher yields.
Strategies for Yield Optimization:
Catalyst Selection: The use of metal catalysts (e.g., Co, MgCl₂·6H₂O), acid catalysts, or nanoparticle catalysts (e.g., ZnO-NPs) can significantly enhance the rate and yield of the condensation reaction between the diamine and aldehydes. nih.gov
Choice of Reagents: Using more reactive derivatives of carboxylic acids, such as acyl chlorides, can facilitate the reaction. Similarly, innovative methods like dehydrogenative coupling with alcohols provide alternative pathways that can offer high yields for specific substrates. rsc.org
The table below summarizes various catalytic approaches for the synthesis of benzimidazoles, highlighting the conditions and yields that demonstrate the focus on optimizing this crucial synthetic step.
| Catalyst/Method | Reactants | Conditions | Yield | Reference |
| Co(II) Complex | Aromatic Diamine + Primary Alcohol | Mild Conditions | Good to Excellent | rsc.org |
| ZnO-NPs | o-Phenylenediamine + Aldehyde | Ball-milling | High | nih.gov |
| MgCl₂·6H₂O | o-Phenylenediamine + Aldehyde | Not specified | Not specified | nih.gov |
| AlOOH–SO₃H NPs | o-Phenylenediamine + Aldehyde | Solvent-free | High | nih.gov |
| In Situ CF₃CN | Diamines/Amino(thio)phenols | Not specified | Good to Excellent | rsc.org |
By leveraging these advanced catalytic methods, the synthesis of this compound and its derivatives can be achieved with high efficiency and control over the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives, providing detailed information about the proton, carbon, and fluorine environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation and Chemical Shift Analysis
¹H-NMR spectroscopy is fundamental for confirming the successful synthesis and structural integrity of this compound derivatives. The chemical shifts, splitting patterns, and integration of the proton signals provide a detailed map of the proton environments in the molecule.
In the ¹H-NMR spectra of these derivatives, the N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm, and is exchangeable with D₂O. nih.gov The aromatic protons on the difluorinated benzene ring exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. For instance, in some derivatives, the proton signals of the C₆H₃ moiety appear as multiplets in the range of 7.0 to 7.7 ppm. nih.gov The specific chemical shifts are influenced by the nature and position of substituents on the benzimidazole core and any attached side chains.
Representative ¹H-NMR Data for a this compound Derivative:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (imidazole) | ~12.84 | s (broad) | - | D₂O exchangeable |
| Aromatic-H | 7.06-7.11 | m | - | C₆H₃-H |
| Aromatic-H | 7.44 | dd | J = 9.40, 2.20 | C₆H₃-H |
| Aromatic-H | 7.55-7.66 | m | - | C₆H₃-H |
Note: The data presented is a representative example and may vary for different derivatives. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Elucidation
¹³C-NMR spectroscopy is crucial for elucidating the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing valuable information about the connectivity and hybridization of the carbon framework.
The carbon atoms directly bonded to fluorine (C-F) exhibit characteristic chemical shifts and show coupling with the fluorine nucleus (¹JCF), which is a key diagnostic feature. The C-2 carbon of the imidazole ring is typically observed in the range of 150-160 ppm. The carbons of the difluorinated benzene ring appear in the aromatic region, with their specific shifts influenced by the strong electron-withdrawing effect of the fluorine atoms. For example, the carbon atoms C-5 and C-6 in a 5(6)-fluoro-1H-benzimidazole derivative can show signals around 110-111 ppm and 157-160 ppm, respectively. nih.gov
Illustrative ¹³C-NMR Data for a this compound Derivative:
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-2 | ~152 | Imidazole ring |
| C-4/C-7 | ~111 | Benzene ring |
| C-5/C-6 (C-F) | ~158-161 (d) | Carbon attached to fluorine |
| C-3a/C-7a | ~132-137 | Bridgehead carbons |
Note: The data presented is a representative example and may vary for different derivatives. nih.gov
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Environment Characterization
¹⁹F-NMR spectroscopy is a highly sensitive and specific technique for characterizing the fluorine environments in this compound derivatives. The chemical shifts in ¹⁹F-NMR are very sensitive to the electronic environment of the fluorine atoms, making it an excellent tool for confirming the presence and location of fluorine substituents.
For a 2,6-difluorobenzimidazole derivative, two distinct signals would be expected in the ¹⁹F-NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 6. The chemical shifts and coupling constants (both ¹H-¹⁹F and ¹³C-¹⁹F) provide valuable structural information. For instance, in 2,4,6-trifluorobenzaldehyde, a related fluorinated aromatic compound, the fluorine atoms exhibit distinct signals with specific coupling patterns. rsc.org
Advanced NMR Techniques for Tautomeric Studies
Benzimidazoles, including their fluorinated derivatives, can exist as a mixture of tautomers due to the migration of the N-H proton between the two nitrogen atoms of the imidazole ring. nih.govbeilstein-journals.org This tautomeric equilibrium can be studied using advanced NMR techniques, such as variable temperature NMR and two-dimensional NMR (e.g., HMQC, HMBC).
In many solvents, the proton exchange between the tautomers is fast on the NMR timescale, resulting in averaged signals for the symmetric positions of the benzimidazole ring. nih.govbeilstein-journals.org However, by using specific solvents like DMSO-d₆ or by lowering the temperature, this exchange can be slowed down, allowing for the observation of distinct signals for each tautomer. nih.govbeilstein-journals.org Dynamic NMR (DNMR) studies can be employed to determine the kinetic and thermodynamic parameters of the tautomeric interconversion. beilstein-journals.org The use of hexamethylphosphoramide-d₁₈ (HMPA-d₁₈) as a solvent can also help in preventing the formation of hydrogen bonds and slowing down the interconversion rate. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of this compound derivatives through the analysis of their fragmentation patterns. nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular weight, which allows for the confirmation of the elemental composition of the synthesized compound. nih.gov For example, the calculated mass for C₁₅H₁₁FN₂O₂ is 271.0877, and a found mass of 271.0881 (M+H)⁺ would confirm the molecular formula. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule typically undergoes fragmentation at specific bonds, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds or functional groups within the molecule.
Key characteristic absorption bands for these compounds include:
N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. nih.gov
C=N stretch: The stretching vibration of the C=N bond in the imidazole ring typically appears in the range of 1610-1630 cm⁻¹. nih.govrsc.org
C-F stretch: The C-F stretching vibrations give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Aromatic C=C stretch: Multiple sharp bands in the region of 1400-1600 cm⁻¹ are indicative of the C=C stretching vibrations within the benzene ring. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for probing the electronic transitions and optical characteristics of conjugated systems like this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur and their intensities provide valuable insights into the electronic structure of the molecule.
Theoretical studies employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in understanding the photophysical properties of halogenated benzimidazole derivatives. These computational analyses help in interpreting experimental spectra and predicting the influence of substituents and environmental factors on the electronic transitions.
Detailed research findings from theoretical calculations have shed light on the UV-Vis absorption properties of fluoro-substituted benzimidazole derivatives. These studies investigate the impact of halogenation and solvent polarity on the electronic absorption spectra. For instance, theoretical calculations on a fluorine-substituted benzimidazole derivative have shown a significant redshift in the absorption maximum compared to the unsubstituted parent compound. This bathochromic shift is a direct consequence of the electronic perturbations induced by the fluorine substituent on the benzimidazole core. nih.gov
The primary electronic transitions observed in benzimidazole derivatives are typically of the π→π* type, originating from the conjugated π-system of the fused benzene and imidazole rings. The introduction of fluorine atoms, as in this compound, can modulate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby influencing the wavelength of the absorption maxima (λmax).
A theoretical study on halogenated benzimidazoles calculated the absorption spectra in various solvents. For the fluorine-substituted derivative, a noticeable redshift of up to 12.7 nm was predicted in n-hexane compared to the unsubstituted benzimidazole. nih.gov The solvent environment also plays a crucial role, with an increase in solvent polarity generally leading to a further redshift in the absorption bands. For example, in the case of a bromo-substituted benzimidazole, a redshift of 3.8 nm was observed when moving from n-hexane to water. nih.gov
The oscillator strength (f), which is a measure of the probability of an electronic transition, is also influenced by both substitution and solvent. Theoretical calculations indicate that the oscillator strengths for the absorption bands of a bromo-substituted benzimidazole are around 0.4 in low-polarity solvents and increase to 0.6 in high-polarity solvents. nih.gov Conversely, the absorption intensities of the unsubstituted benzimidazole derivative are generally higher than those of the halogenated species. nih.gov
The table below summarizes the calculated UV-Vis absorption data for a fluorine-substituted benzimidazole derivative in different solvents, illustrating the impact of the solvent's dielectric constant on the electronic transitions.
| Solvent | Calculated λmax (nm) | Calculated Oscillator Strength (f) |
| n-hexane | 318.8 | 0.719 |
| 1,4-Dioxane | 319.5 | 0.725 |
| Dichloromethane | 319.8 | 0.728 |
| Acetonitrile | 318.8 | 0.719 |
| Water | 319.9 | 0.729 |
Data derived from theoretical calculations on a fluorine-substituted benzimidazole derivative. nih.gov
These theoretical findings provide a foundational understanding of the electronic behavior of this compound, highlighting the significant role of the fluorine substituents and the solvent medium in tuning its optical properties. Experimental verification of these theoretical predictions would be a crucial next step in the comprehensive characterization of this compound.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for studying derivatives of benzimidazole, providing a balance between accuracy and computational cost. nih.govmdpi.com
Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, this is often performed using DFT methods like B3LYP with a suitable basis set such as 6-311++G(d,p). irjweb.comnih.gov This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium structure. researchgate.net The optimization of the molecular structure is a prerequisite for accurately calculating other properties, including vibrational frequencies and electronic characteristics. mdpi.com For instance, in a related compound, N-Butyl-1H-benzimidazole, DFT calculations showed that the bond lengths of C1-N26 and C2-N27 were computed to be 1.386 Å and 1.387 Å, respectively, which aligns well with experimental data. nih.gov Such studies confirm that the butyl substituent does not significantly alter the core benzimidazole structure. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Benzimidazole Derivative (N-Butyl-1H-benzimidazole) calculated via DFT/B3LYP/6-311++G(d,p) This table provides example data from a related compound to illustrate the output of geometry optimization.
| Parameter | Bond/Angle | Theoretical Value | Experimental Value |
| Bond Length | C1-N26 | 1.386 Å | 1.391 Å |
| Bond Length | C2-N27 | 1.387 Å | 1.367 Å |
| Bond Length | C7-N26 | 1.377 Å | 1.377 Å |
| Bond Length | C7-N27 | 1.306 Å | 1.304 Å |
| Source: nih.gov |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comresearchgate.net In many benzimidazole derivatives, the HOMO is often distributed across the benzimidazole ring system, while the LUMO may be localized on specific moieties, indicating the most probable sites for electron donation and acceptance. researchgate.netresearchgate.net For example, a study on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine calculated a HOMO-LUMO energy gap of 4.4871 eV, indicating significant stability and that charge transfer occurs within the molecule. irjweb.com
Table 2: Example Frontier Molecular Orbital Energies and Energy Gap for a Benzimidazole Derivative This table shows representative FMO data from a related compound.
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| Source: irjweb.com |
Table 3: Illustrative Global Reactivity Descriptors (in eV) for a Related Compound This table provides example GRP data calculated from HOMO-LUMO energies.
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.59 |
| Electron Affinity (A) | -ELUMO | 1.38 |
| Electronegativity (χ) | (I+A)/2 | 3.98 |
| Chemical Hardness (η) | (I-A)/2 | 2.60 |
| Chemical Softness (S) | 1/(2η) | 0.19 |
| Electrophilicity Index (ω) | χ2/(2η) | 3.05 |
| Source: Data derived from values reported in researchgate.net. |
Molecular Electrostatic Potential (MESP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface, providing crucial insights into its reactive sites. researchgate.net The map uses a color spectrum to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov For benzimidazole derivatives, the MESP map generally shows negative potential around the electronegative nitrogen atoms of the imidazole ring, making them sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom attached to the nitrogen (N-H) typically appears as a region of positive potential. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assignments. mdpi.comresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). mdpi.com Theoretical calculations can help elucidate complex spectra and confirm the structures of different tautomers or rotamers in solution. mdpi.com For many organic molecules, including imidazole derivatives, calculated chemical shifts show good agreement with experimental values. nih.govresearchgate.net
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule in its ground state. researchgate.net These calculated frequencies correspond to specific molecular motions, such as bond stretching and bending. By comparing the computed IR spectrum with the experimental one, researchers can make precise assignments for the observed absorption bands. mdpi.comresearchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions, such as π → π* and n → π*, and their corresponding oscillator strengths. mdpi.com The results help in interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the excited states. researchgate.net For instance, in a study of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, the theoretical results obtained via TD-DFT were found to be well-supported by the experimental data. researchgate.net
Nonlinear Optical (NLO) Properties Prediction and Analysis
The prediction of nonlinear optical (NLO) properties through computational methods is a powerful tool for identifying novel materials for applications in optoelectronics, such as frequency conversion and optical switching. For benzimidazole derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate key NLO parameters, including the dipole moment (μ), the mean polarizability (⟨α⟩), and the total first hyperpolarizability (βtot).
Computational studies on related heterocyclic systems demonstrate that the NLO response is highly sensitive to molecular structure, particularly the presence and nature of electron-donating and electron-withdrawing groups. For instance, a DFT study on 2-phenyl-2,3-dihydro-1H-benzo[d]imidazole derivatives, using the CAM-B3LYP functional, found that a 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole exhibited the highest ⟨α⟩ and βtot values, highlighting it as a promising NLO material. acs.org The choice of DFT functional is critical, with long-range corrected functionals like CAM-B3LYP, ωB97XD, and various Minnesota functionals often providing more accurate predictions for NLO properties, especially for push-pull systems. rsc.org
While specific calculations for this compound are not extensively reported in the reviewed literature, data from analogous compounds provide insight into the expected NLO behavior. The table below presents calculated NLO properties for a representative benzimidazole-based compound, illustrating the typical values obtained from DFT calculations. analis.com.my The introduction of fluorine atoms, being highly electronegative, is expected to modulate the dipole moment and polarizability of the benzimidazole core, thereby influencing its NLO response.
| Compound/System | Method | Dipole Moment (μ) [D] | Polarizability (α) [esu] | First Hyperpolarizability (βtot) [esu] |
| Ruthenium-Azobenzene Complex A | DFT/LANL2DZ/6-31G | Data not specified | Data not specified | 11828.63 x 10⁻³⁰ |
| Ruthenium-Azobenzene Complex B | DFT/LANL2DZ/6-31G | Data not specified | Data not specified | 3372.10 x 10⁻³⁰ |
| Ruthenium-Azobenzene Complex C | DFT/LANL2DZ/6-31G | Data not specified | Data not specified | 12414.87 x 10⁻³⁰ |
Table 1: Representative NLO properties for metal complexes containing azobenzene, a system analogous to push-pull benzimidazoles, calculated using DFT. analis.com.my The high βtot values indicate significant NLO activity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as a benzimidazole derivative, might interact with a biological target.
Derivatives of difluoro-benzimidazole have been identified as potent ligands for the γ-aminobutyric acid type A (GABA-A) receptor, a crucial target for anticonvulsant and anxiolytic drugs. A study focused on a series of 5,6-difluoro-1H-benzo[d]imidazole derivatives demonstrated their potential as effective binders to the benzodiazepine (B76468) binding site of the GABA-A receptor. bwise.kr Molecular docking simulations revealed that the most active compounds, 4d and 4e , formed significant interactions with key residues within this site. bwise.kr These in-silico findings were consistent with in-vitro binding assays, which showed high affinity for the GABA-A receptor, and in-vivo tests that confirmed potent anticonvulsant activity. bwise.kr
Another docking study on a different benzimidazole derivative, OXB2, with various GABA-A receptor isoforms showed preferential binding to those associated with anxiety (α2β2γ2) over sedation (α1β2γ2), with a binding energy of -8.0 kcal/mol for the α2-containing isoform. nih.gov These studies underscore the utility of the difluoro-benzimidazole scaffold in developing selective modulators of the central nervous system.
| Ligand/Compound | Target Protein | Docking Software/Method | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 5,6-difluoro-1H-benzo[d]imidazole derivative (4d) | GABA-A Receptor | Not specified | Not specified | Residues at the benzodiazepine binding site | bwise.kr |
| 5,6-difluoro-1H-benzo[d]imidazole derivative (4e) | GABA-A Receptor | Not specified | Not specified | Residues at the benzodiazepine binding site | bwise.kr |
| OXB2 | GABA-A Receptor (α2β2γ2 isoform) | Autodock vina | -8.0 | Not specified | nih.gov |
| OXB2 | GABA-A Receptor (α1β2γ2 isoform) | Autodock vina | -7.2 | GLN64, TYR62, PHE200, ALA201 | nih.gov |
| 1H-benzoimidazole derivative | TGF-β type I protein | Schrodinger "PHASE" module | Not specified | His283 | researchgate.net |
Table 2: Summary of molecular docking studies of benzimidazole derivatives with various protein targets.
Studies on Tautomerism and Proton Transfer Equilibria
Prototropic tautomerism, the migration of a proton between two atoms within a molecule, is a fundamental characteristic of N-unsubstituted benzimidazoles. The this compound can exist in two tautomeric forms where the proton resides on either of the two nitrogen atoms of the imidazole ring (N1-H or N3-H). The position of this equilibrium is sensitive to the electronic nature of substituents, solvent polarity, and physical state (solution vs. solid).
Computational studies, often combining DFT calculations with experimental NMR spectroscopy, are crucial for understanding these equilibria. For the parent 1H-benzimidazole, the two tautomers are equivalent. However, in asymmetrically substituted derivatives like the 2,6-difluoro compound, the two forms will have different relative stabilities. DFT calculations can predict the relative energies of the tautomers, with the stability order often being influenced by the solvent environment, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). nih.gov
In solution, a rapid proton exchange between the two nitrogen atoms often leads to averaged signals in NMR spectra. However, in the solid state or in specific solvents that slow the exchange, distinct signals for each tautomer can be observed, allowing for unambiguous assignment. For example, a study on 2-substituted benzimidazoles confirmed the existence of a single, non-averaged tautomeric form in the solid phase through X-ray diffraction, which is characterized by distinct C-N bond lengths and internal angles within the imidazole ring. This highlights that intermolecular forces in the crystal lattice can lock the molecule into a single tautomeric state. The dynamics of proton transfer can also be studied in the excited state, where processes like excited-state intramolecular proton transfer (ESIPT) can occur, particularly in derivatives with a suitably positioned proton donor group. researchgate.net
Analysis of Intermolecular Interactions and Supramolecular Assembly
The assembly of molecules into well-defined, ordered structures through non-covalent forces is a key principle of supramolecular chemistry. For this compound, intermolecular interactions such as hydrogen bonding and π-π stacking are expected to govern its self-assembly.
The benzimidazole core provides both a hydrogen bond donor (-NH group) and acceptors (=N- group), facilitating the formation of robust hydrogen-bonded chains or networks. The fluorine substituents introduce an additional, albeit weaker, interaction pathway through C-H···F hydrogen bonds. X-ray structural analyses of related fluorinated benzimidazoles have shown that these weak C-H···F bonds can significantly influence crystal packing, often working in concert with stronger N-H···N or N-H···O hydrogen bonds to increase the dimensionality of the resulting supramolecular structure. acs.org
Furthermore, the aromatic nature of the benzimidazole ring system allows for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The physicochemical properties of the benzimidazole core, combining the potential for hydrophobic interactions via the benzene part and coordination/hydrogen bonding via the imidazole part, make it a versatile building block for creating a diversity of supramolecular materials, from discrete crystals to complex metal-organic frameworks. nih.gov The conditions used for the assembly process, such as solvent and temperature, play a critical role in determining the final structure and morphology of the resulting material. nih.gov
Chemical Reactivity and Functionalization of 2,6 Difluoro 1h Benzo D Imidazole
Influence of Fluorine Atoms on Aromatic System Reactivity
The introduction of fluorine atoms onto the benzimidazole (B57391) scaffold has profound electronic effects that modulate the reactivity of the entire molecule. Fluorine is the most electronegative element, and its primary influence stems from a strong electron-withdrawing inductive effect (-I). rsc.org This effect reduces the electron density of the aromatic π-system, making the benzene (B151609) ring less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, although the latter is less common for benzimidazoles.
The key consequences of this electron withdrawal are:
Increased Acidity of the N-H Bond: The electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the imidazole (B134444) N-H proton compared to non-fluorinated benzimidazole. mdpi.comnih.gov This makes the proton more acidic and facilitates its removal by a base, which is often the first step in N-functionalization reactions.
Modulation of Basicity: Conversely, the basicity of the pyridine-type nitrogen (N3) is reduced. This can influence the molecule's interaction with biological targets and its pharmacokinetic properties. mdpi.com
While the inductive effect is dominant, fluorine can also exert a weak, opposing electron-donating mesomeric effect (+M) through its lone pairs. rsc.org However, in most contexts of benzimidazole reactivity, the strong inductive pull is the overriding factor that deactivates the benzene ring towards electrophiles and enhances the reactivity of the imidazole portion. This dual electronic nature is a key consideration in designing synthetic routes. rsc.org
Reactions at the Benzimidazole Nitrogen Atoms (N1 and N3)
The presence of a reactive N-H bond and a basic nitrogen atom makes the imidazole ring a prime site for functionalization. In the unsymmetrical 2,6-difluoro-1H-benzo[d]imidazole, substitution can occur at either the N1 or N3 position, leading to two different regioisomers. The choice of reaction conditions, including the base, solvent, and electrophile, is crucial for controlling the outcome.
Common reactions include:
N-Alkylation: This is typically achieved by deprotonating the benzimidazole with a suitable base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govnih.gov The deprotonation creates a benzimidazolide (B1237168) anion, which then acts as a nucleophile. The regioselectivity between N1 and N3 is influenced by both steric and electronic factors. nih.gov
N-Arylation: The introduction of an aryl group at the nitrogen position is commonly performed using copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation. organic-chemistry.orgrsc.org These methods typically involve reacting the benzimidazole with an aryl halide in the presence of a metal catalyst, a ligand, and a base.
The table below summarizes typical conditions for N-alkylation reactions, which are broadly applicable to fluorinated benzimidazoles.
| Reaction Type | Reagents & Conditions | Product Type | Ref |
| N-Methylation | 1. NaH, THF/DMF2. CH₃I | 1-Methyl- and 3-Methyl- isomers | nih.gov |
| N-Acylation | Acetyl chloride, Base | N-Acylbenzimidazole | nih.gov |
| N-Arylation | Aryl Halide, CuI, Diamine Ligand, Base | N-Arylbenzimidazole | organic-chemistry.org |
Table 1: Representative Reactions at Benzimidazole Nitrogen Atoms.
Reactions at the C2 Position of the Imidazole Ring
The C2 carbon of the benzimidazole ring is another key site for functionalization. It is situated between two nitrogen atoms, making its proton slightly acidic and the position susceptible to both electrophilic and nucleophilic attack after activation.
Key reactions targeting the C2 position include:
Condensation with Aldehydes: In the presence of a catalyst or under thermal conditions, this compound can condense with various aldehydes. nih.gov This reaction typically proceeds by reacting the benzimidazole with a substituted aldehyde to form a 2-substituted derivative, a common strategy for building molecular complexity. uit.no
C-H Activation/Alkylation: Modern catalytic methods allow for the direct C-H functionalization at the C2 position. Rhodium(I) catalytic systems, for instance, have been used for the selective branched C-H alkylation of benzimidazoles with Michael acceptors like N,N-dimethylacrylamide. nih.gov This approach is highly efficient as it avoids pre-functionalization steps.
Lithiation and Electrophilic Quench: The C2 proton can be removed by a strong base like n-butyllithium (n-BuLi) to form a 2-lithiobenzimidazole intermediate. This potent nucleophile can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a substituent at the C2 position. The use of lithium diisopropylamide (LDA) is also effective for clean deprotonation at the most acidic site of a fluorinated aromatic ring.
The following table outlines common methods for C2 functionalization.
| Reaction Type | Reagents & Conditions | Product Type | Ref |
| Condensation | Aromatic/Heterocyclic Aldehyde, Na₂S₂O₅, Heat | 2-Aryl/Heteroaryl-benzimidazole | nih.gov |
| C-H Alkylation | Michael Acceptor, Rh(I) catalyst, K₃PO₄ | 2-Alkyl-benzimidazole | nih.gov |
| Acylation | Aromatic Aldehyde, N,N-dimethylformamide/sulfur | 2-Keto-benzimidazole | rsc.org |
Table 2: Representative Reactions at the C2 Position.
Selective Functionalization Strategies and Regioselectivity
Achieving selectivity is a central challenge in the functionalization of this compound, particularly concerning the N1 versus N3 positions. The regiochemical outcome of N-alkylation is a complex interplay of factors.
Steric Hindrance: The substituent at the C6 position (fluorine) is relatively small. However, in reactions involving bulky electrophiles, substitution may preferentially occur at the less hindered N3 position. Conversely, chelation effects involving the N1 nitrogen and a directing group could favor N1 substitution.
Electronic Effects: The electronic nature of the benzimidazole ring and the electrophile plays a crucial role. In related heterocyclic systems like indazoles, electron-withdrawing groups on the benzene ring have been shown to direct alkylation to the N2 position (analogous to N3 in benzimidazole). beilstein-journals.org This suggests that the fluorine at C6 could influence the nucleophilicity of the adjacent N1 atom.
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically alter the N1/N3 ratio. For example, studies on indazoles have shown that NaH in THF tends to favor N1 alkylation, potentially through coordination of the sodium cation. beilstein-journals.orgnih.gov The temperature and reaction time can also be optimized to favor the thermodynamically more stable isomer.
For functionalization of the benzene ring, the directing effects of the existing substituents would govern the outcome of any potential electrophilic or nucleophilic aromatic substitution, though such reactions are less common than modifications to the imidazole core. The fluorine atoms are strong deactivators for electrophilic substitution, while the fused imidazole ring acts as an activating group.
Research Applications of 2,6 Difluoro 1h Benzo D Imidazole Scaffolds
Applications in Medicinal Chemistry Research
In medicinal chemistry, the 2,6-difluoro-1H-benzo[d]imidazole core is utilized as a foundational structure for the development of novel therapeutic agents. Its ability to interact with a range of biological targets has led to its investigation in several key areas of drug discovery.
Development of Ligands for Biological Targets
The structural rigidity and potential for diverse substitutions make the this compound scaffold an attractive candidate for designing ligands that can selectively bind to specific biological molecules, such as receptors and enzymes.
GABAA Receptor: Research has shown that derivatives of 1H-benzo[d]imidazole can act as positive allosteric modulators of the GABAA receptor. nih.gov For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as metabolically stable ligands for the GABAA receptor. nih.gov Molecular docking studies suggest that the 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole scaffold is particularly suitable for molecular recognition with the GABAA receptor at the α1/γ2 interface. nih.gov While direct studies on this compound are emerging, the established activity of fluorinated analogues underscores its potential in developing treatments for neurological disorders. nih.govnih.gov
Topoisomerase I: Benzimidazole (B57391) derivatives have been investigated as inhibitors of human Topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs. nih.gov A novel series of 1H-benzo[d]imidazoles demonstrated potential as anticancer agents by targeting this enzyme. nih.gov For example, the derivative 12b showed 50% inhibition of DNA relaxation by Human Topoisomerase I at a concentration of 16 μM. nih.gov Although research on the 2,6-difluoro substituted variant is specific, the proven efficacy of the broader benzimidazole class suggests a promising avenue for future investigation.
Epidermal Growth Factor Receptor (EGFR): The inhibition of EGFR is a crucial strategy in cancer therapy. Benzimidazole derivatives have shown potential as EGFR inhibitors. For example, one study reported a series of novel benzohydrazide (B10538) derivatives containing dihydropyrazoles as potential EGFR kinase inhibitors, with some compounds exhibiting significant antiproliferative activity. researchgate.net The exploration of the this compound scaffold in this context could lead to the development of more potent and selective EGFR inhibitors.
Exploration as Scaffolds for Antimicrobial Agents
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. The this compound scaffold has been explored for its potential in developing drugs against a variety of pathogens.
Antitubercular: Benzimidazole derivatives have shown significant promise as antitubercular agents. researchgate.net Some 2,5,6-trisubstituted benzimidazoles are known to target the filamenting temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division. nih.gov A series of 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives, for instance, exhibited high tuberculostatic activity against Mycobacterium tuberculosis strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 6.2 μg/mL. researchgate.net
Antibacterial and Antifungal: The broad-spectrum antimicrobial activity of benzimidazoles is well-documented. nih.govresearchgate.net Studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have reported significant activity against various strains of bacteria and fungi. nih.gov For example, indolylbenzo[d]imidazoles 3ao and 3aq showed high activity against staphylococci with MIC values of less than 1 µg/mL. nih.gov Furthermore, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) demonstrated a low MIC of 3.9 µg/mL against Mycobacterium smegmatis and Candida albicans. nih.gov The inclusion of fluorine atoms in the benzimidazole ring is often associated with enhanced antimicrobial potency, making the 2,6-difluoro variant a promising scaffold for further research.
Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indolylbenzo[d]imidazoles 3ao and 3aq | Staphylococci | < 1 | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | nih.gov |
| Benzimidazole derivatives 2g, 2h, and 2i | Mycobacterium tuberculosis | 0.8 - 6.2 | researchgate.net |
Investigation as Potential Modulators in Disease Pathways
Beyond direct antimicrobial or cytotoxic effects, the this compound scaffold is being investigated for its ability to modulate specific enzymes involved in disease pathogenesis.
Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy due to its role in immune suppression. nih.gov Benzimidazole analogues have emerged as potent IDO1 inhibitors. nih.gov Notably, a study by Hamilton et al. identified a compound containing a 5,6-difluoro-1H-benzo[d]imidazole moiety, 4-Chloro-N-((R)-1-((1R,3S,5S,6r)-3-(5,6-difluoro-1H-benzo[d]-imidazol-1-yl)bicyclo[3.1.0]hexan-6-yl)propyl)benzamide [IACS-9779], as a potent IDO1 inhibitor with excellent pharmacokinetic properties and tumor-targeted engagement. nih.gov Another compound, 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline, showed high cellular activity with an IC50 of 0.0030.001/0.0220.021 M in HeLa/M109 cells. nih.gov
Table 2: IDO1 Inhibitory Activity of a Benzimidazole Derivative
| Compound | Cell Line | IC50 (M) | Reference |
|---|---|---|---|
| 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline | HeLa/M109 | 0.0030±0.001 / 0.022±0.021 | nih.gov |
Applications in Materials Science Research
The electronic properties of the this compound scaffold, enhanced by the presence of fluorine atoms, make it a valuable building block for advanced materials with applications in electronics and optics.
Building Blocks for Electronic Materials
The unique electronic structure of fluorinated benzimidazoles is being harnessed to create novel organic electronic materials.
Semiconductors: The introduction of fluorine atoms into the benzimidazole core enhances the electronic properties of the material, making it suitable for applications in organic electronics. While specific studies on this compound are limited, the general class of fluorinated benzimidazoles is being explored for its potential in creating organic semiconductors.
Components in Optical Materials and Devices
The inherent photophysical properties of the benzimidazole scaffold, which can be tuned by substitution, have led to its use in various optical applications.
Dye-Sensitized Solar Cells (DSSC): Benzimidazole-based dyes have been synthesized and used as sensitizers in DSSCs. nih.gov The efficiency of these cells is influenced by the substituents on the benzimidazole core. nih.gov For example, a benzimidazole-based dye, SC36, achieved a power conversion efficiency of 7.38%. nih.gov While research on this compound in this area is still developing, the known performance of other benzimidazole derivatives suggests its potential. nih.gov A theoretical study on a Ruthenium(II) complex with a 1H-benzo[d]imidazole derivative, CBTR, provided insights into its potential for enhancing solar cell performance. researchgate.net
Fluorophores: Many benzimidazole derivatives exhibit fluorescence, and the introduction of fluorine atoms can modulate their photophysical properties, such as quantum yield and emission wavelength. This makes the this compound scaffold a promising candidate for the development of novel fluorophores for various imaging and sensing applications.
Table 3: Performance of a Benzimidazole-Based Dye in a DSSC
| Dye | Power Conversion Efficiency (%) | Reference |
|---|---|---|
| SC36 | 7.38 | nih.gov |
Integration into Covalent Organic Frameworks (COFs) and Supramolecular Assemblies
The unique structural and electronic characteristics of the this compound moiety make it a promising candidate for the construction of advanced porous materials like Covalent Organic Frameworks (COFs) and for the design of intricate supramolecular assemblies. The electron-withdrawing nature of the fluorine atoms can influence the intermolecular interactions, leading to materials with tailored properties.
Although direct integration of this compound into COFs is not yet widely documented in publicly available literature, the broader class of benzimidazole derivatives has been successfully employed as building blocks for these materials. For instance, benzodiazole-based COFs have been synthesized and investigated for their photocatalytic activities. These frameworks, constructed from electron-rich and electron-deficient units, exhibit high crystallinity, porosity, and excellent light-harvesting capabilities, making them suitable for applications in organic transformations. rsc.orgacgpubs.org The incorporation of the difluoro-benzimidazole unit could potentially enhance the performance of such COFs by modulating their electronic bandgap and improving their stability.
In the realm of supramolecular chemistry, fluorinated bisbenzimidazoles have been studied as anion transporters. These molecules can form stable complexes with anions like chloride through hydrogen bonding, and their ability to transport these ions across lipid membranes can induce apoptosis in cancer cells. The presence of fluorine atoms in these structures enhances their lipophilicity and, consequently, their anionophoric activity. This suggests that this compound could serve as a valuable component in the design of new supramolecular systems for biological applications.
The table below lists related benzimidazole compounds that have been utilized in the development of COFs and supramolecular structures.
| Compound Name | Application Area | Key Findings |
| Benzodiazole derivatives | Covalent Organic Frameworks (COFs) | Used as building blocks for photocatalytic COFs due to their photosensitizing properties. rsc.orgacgpubs.org |
| Fluorinated bisbenzimidazoles | Supramolecular Chemistry (Anion Transport) | Act as effective anion transporters with potential applications in inducing cell apoptosis. |
Role in Catalysis Research and Ligand Design
The benzimidazole scaffold is a well-established platform for the design of ligands for transition metal catalysis. The nitrogen atoms in the imidazole (B134444) ring can effectively coordinate with metal centers, and substituents on the benzimidazole core can be varied to fine-tune the steric and electronic properties of the resulting metal complexes. The introduction of two fluorine atoms in this compound is expected to significantly impact its coordination chemistry and the catalytic activity of its metal complexes.
The electron-withdrawing fluorine atoms can decrease the electron density on the benzimidazole ring and its coordinating nitrogen atoms. This can influence the stability and reactivity of the metal complexes. For example, in palladium-catalyzed reactions, the electronic nature of the ligand plays a crucial role in the efficiency of the catalytic cycle. While specific studies on this compound as a ligand are limited, research on related fluorinated benzimidazoles has shown that the position and number of fluorine substituents can affect the antimicrobial and catalytic activities of the compounds. acs.org
Benzimidazole derivatives have been used as ligands in a variety of catalytic reactions. For instance, palladium complexes of benzimidazole-derived N-heterocyclic carbenes are effective catalysts for cross-coupling reactions. Furthermore, transition metal complexes with benzimidazolyl-hydrazone ligands have been synthesized and characterized for their potential catalytic and biological applications. acs.org A study on the palladium-catalyzed decarbonylative C-H difluoromethylation of azoles, including benzimidazoles, highlights the importance of ligand design in facilitating challenging transformations.
The table below summarizes the use of benzimidazole and its derivatives in the field of catalysis and ligand design.
| Compound/Derivative Class | Metal | Catalytic Application/Study |
| Benzimidazole derivatives | Palladium | C-H functionalization and cross-coupling reactions. |
| Benzimidazolyl-hydrazones | Copper(II), Cobalt(II), Nickel(II), Zinc(II) | Synthesis and characterization of transition metal complexes for potential catalytic use. acs.org |
| 2-(Fluorophenyl)-benzimidazole derivatives | - | Investigated for antimicrobial activity, with findings suggesting that fluorine substitution influences biological and potentially catalytic properties. acs.org |
Structure Activity/property Relationship Sar/spr Studies Involving 2,6 Difluoro 1h Benzo D Imidazole Derivatives
Correlation of Fluorine Substitution Patterns with Biological Activity
The presence and position of fluorine atoms on the benzimidazole (B57391) ring can dramatically influence the biological activity of its derivatives. While direct studies on 2,6-Difluoro-1H-benzo[d]imidazole are limited, extensive research on the structurally analogous 2,6-difluorobenzamide (B103285) moiety provides significant insights into the role of this specific fluorination pattern. These derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics. pugetsound.edunih.gov
The 2,6-difluoro substitution on the benzamide (B126) ring is crucial for potent antibacterial activity. nih.gov This substitution pattern induces a non-planar conformation in the molecule, which is believed to be the active conformation for binding to the allosteric site of the FtsZ protein. nih.gov This pre-disposition to an active conformation reduces the entropic penalty of binding, thus enhancing inhibitory potency. In contrast, the non-fluorinated analogue, 3-methoxybenzamide, is less active. nih.gov
Molecular docking studies have highlighted that the fluorine atoms engage in specific interactions within the FtsZ binding pocket. The 2-fluoro substituent can form van der Waals interactions with residues like Val203 and Val297, while the 6-fluoro group interacts with Asn263. nih.gov These interactions, combined with hydrogen bonds formed by the amide group, anchor the inhibitor in the binding site. nih.gov
The modification of the benzamide motif itself has been shown to be highly detrimental to the activity, reinforcing the importance of this core structure. nih.gov Structure-activity relationship (SAR) studies on derivatives where different heterocycles are linked to the 2,6-difluorobenzamide core have demonstrated that these compounds exhibit significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov
| Compound/Derivative | Bacterial Strain | Biological Activity (MIC, μg/mL) | Reference |
|---|---|---|---|
| 3-chloroalkoxy 2,6-difluorobenzamide derivative | Bacillus subtilis | 0.25-1 | nih.gov |
| 3-bromoalkoxy 2,6-difluorobenzamide derivative | Bacillus subtilis | 0.25-1 | nih.gov |
| 3-alkyloxy 2,6-difluorobenzamide derivative | Bacillus subtilis | 0.25-1 | nih.gov |
| 3-alkyloxy 2,6-difluorobenzamide derivative | Staphylococcus aureus (susceptible & resistant) | <10 | nih.gov |
Impact of Substituents on Photophysical Properties
The photophysical properties of benzimidazole derivatives, such as their absorption and fluorescence characteristics, are highly sensitive to the nature and position of substituents on the aromatic ring. The introduction of fluorine atoms, as in this compound, is expected to modulate these properties significantly.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The effect on the absorption and emission spectra, however, depends on the interplay between this inductive effect and the mesomeric (resonance) effect, as well as the nature of other substituents present on the molecule.
Generally, for fluorophores, the following trends are observed:
Electron-donating groups (EDGs) like amino (-NH2) or methoxy (B1213986) (-OCH3) tend to cause a bathochromic (red) shift in both absorption and emission spectra. This is due to the raising of the HOMO energy level, which reduces the HOMO-LUMO gap.
Electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) can also lead to red shifts, particularly in push-pull systems where they are paired with an electron-donating group, enhancing intramolecular charge transfer (ICT). nih.gov
Halogen substituents can influence fluorescence quantum yields. While fluoro-substituted derivatives often exhibit high quantum yields, chloro-, bromo-, and iodo-substituted compounds may show decreased fluorescence due to the heavy atom effect, which promotes intersystem crossing to the triplet state. nih.gov
In a series of halogenated (dibenzoylmethanato)boron difluoride dyes, the fluoro-substituted derivative showed a red-shifted absorption and a higher fluorescence quantum yield compared to the unsubstituted parent compound. nih.gov For benzimidazole derivatives specifically, the introduction of various substituents has been shown to tune their emission from blue to green, often with high quantum yields and large Stokes shifts, which is a desirable property for fluorescent probes. mdpi.com The presence of the two electron-withdrawing fluorine atoms in this compound would likely result in blue fluorescence, which could be further tuned by introducing other substituents at different positions of the benzimidazole ring.
| Fluorophore Class | Substituent Type | General Impact on Photophysical Properties | Reference |
|---|---|---|---|
| General Aromatic Systems | Electron-Donating Group (e.g., -OCH3, -NMe2) | Red shift in absorption/emission spectra | nih.gov |
| General Aromatic Systems | Electron-Withdrawing Group (e.g., -CN, -NO2) | Can cause red shift, especially in push-pull systems | nih.gov |
| (Dibenzoylmethanato)boron difluoride | Fluoro (-F) | Red shift (~2-10 nm) and increased fluorescence quantum yield | nih.gov |
| (Dibenzoylmethanato)boron difluoride | Chloro (-Cl), Bromo (-Br) | Red shift (~2-10 nm) and potentially decreased quantum yield | nih.gov |
| Benzothiadiazoles | Fluorine substitution | Less singlet exciton (B1674681) recombination; can enhance morphology for solar cells | nih.gov |
Influence of Structural Modifications on Chemical Reactivity and Stability
Structural modifications, particularly the introduction of fluorine atoms, have a profound influence on the chemical reactivity and stability of the this compound core. The strong carbon-fluorine bond (C-F bond) is known to enhance the metabolic and thermal stability of many pharmaceutical compounds. mdpi.com
The two fluorine atoms in this compound exert a powerful electron-withdrawing effect on the benzene (B151609) ring. This has several consequences:
Increased Acidity: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton in the imidazole (B134444) ring compared to the non-fluorinated parent benzimidazole. This makes the proton more likely to be removed by a base. mdpi.com
Reactivity towards Nucleophiles: The electron deficiency of the benzene ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. Conversely, it deactivates the ring towards electrophilic aromatic substitution.
Enhanced Stability: The C-F bond is significantly stronger than the C-H bond, which generally makes fluorinated aromatic compounds more resistant to oxidative metabolism and thermal degradation. mdpi.com Studies on benzimidazole-based anthelmintics have shown that while they are sensitive to photodegradation in solution, they possess reliable stability in solid form and at elevated temperatures. nih.gov The inclusion of fluorine is expected to further enhance this intrinsic stability.
Conformational Restriction: As seen in the related 2,6-difluorobenzamide scaffold, the steric and electronic properties of the fluorine atoms can act as conformational control elements, locking the molecule into a more rigid and defined shape. nih.gov This conformational stability can be crucial for specific molecular recognition processes, such as enzyme inhibition.
A theoretical study on a fluorinated benzimidazole hydrazide-hydrazone compound indicated that the presence of a fluorine atom influences the stability of different conformers. sciencepublishinggroup.com Furthermore, the synthesis of various fluorinated (benzo[d]imidazol-2-yl)methanols has shown that the number and position of fluorine atoms affect crystal packing through the formation of intermolecular hydrogen bonds and C–F…π interactions. mdpi.com
Future Research Directions and Emerging Trends
Novel Synthetic Routes for Complex Difluorinated Benzimidazole (B57391) Architectures
The development of efficient and versatile synthetic methodologies is paramount for exploring the full potential of difluorinated benzimidazoles. Traditional methods for benzimidazole synthesis often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. mdpi.comnih.gov Future research is increasingly focused on creating more complex and diverse molecular architectures.
Microwave-assisted synthesis has emerged as a powerful technique, offering significant advantages such as reduced reaction times, higher yields, and more environmentally friendly conditions. researchgate.netijarsct.co.in For instance, a library of 2-substituted fluorinated benzimidazoles was synthesized under microwave conditions with yields ranging from 85–96%. researchgate.net The development of novel catalytic systems, including the use of recyclable catalysts like Er(OTf)3 and green solvents such as water or ionic liquids, is a key trend. ijpdd.org These approaches not only enhance the efficiency and selectivity of reactions but also align with the principles of green chemistry. ijarsct.co.in
Future efforts will likely concentrate on:
Developing stereoselective and regioselective fluorination methods to precisely control the position of fluorine atoms on the benzimidazole core.
Exploring one-pot multi-component reactions to construct complex difluorinated benzimidazole derivatives in a single step, improving atom economy and reducing waste.
Utilizing flow chemistry for the continuous and scalable production of these compounds, facilitating their transition from laboratory-scale synthesis to industrial applications. ijpdd.org
Advanced Computational Modeling for Predictive Design
Computational chemistry plays an increasingly vital role in the rational design of novel difluorinated benzimidazole derivatives with tailored properties. Density Functional Theory (DFT) and other quantum chemical methods are employed to predict molecular structures, electronic properties, and reactivity. researchgate.net These computational studies provide valuable insights that can guide synthetic efforts and reduce the need for extensive empirical screening.
For example, computational studies on 1,2-disubstituted benzimidazole derivatives have been used to calculate bond lengths, bond angles, and charge distribution, which are crucial for understanding their non-linear optical (NLO) properties. researchgate.net Similarly, molecular docking studies are used to predict the binding affinity of benzimidazole derivatives to biological targets, such as the GABA-A receptor, aiding in the design of new therapeutic agents. researchgate.net
Emerging trends in this area include:
The use of machine learning and artificial intelligence to develop predictive models for structure-activity relationships (SAR) and structure-property relationships (SPR).
The development of more accurate and efficient computational methods to model the complex interactions of fluorinated compounds, including halogen bonding and other non-covalent interactions.
In silico screening of large virtual libraries of difluorinated benzimidazoles to identify promising candidates for specific applications prior to their synthesis.
Exploration of Undiscovered Bioactive Mechanisms
Fluorinated benzimidazoles are a well-established class of pharmacologically active compounds, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. acgpubs.orgresearchgate.netnih.gov The presence of fluorine can enhance metabolic stability, binding affinity, and cell permeability. acgpubs.org
Future research will delve deeper into the molecular mechanisms underlying the bioactivity of these compounds. While some benzimidazole derivatives are known to target specific enzymes or receptors, the full spectrum of their biological interactions remains to be elucidated. nih.govnih.gov For instance, recent studies have identified 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as positive allosteric modulators of the α1β2γ2GABA-A receptor, highlighting a novel therapeutic potential. nih.gov
Key areas for future investigation comprise:
Target identification and validation studies to pinpoint the specific cellular components with which novel difluorinated benzimidazoles interact.
Exploration of their potential as inhibitors of protein-protein interactions or as modulators of epigenetic targets.
Investigation of their efficacy against drug-resistant pathogens and cancer cell lines , a critical area of unmet medical need. nih.gov
Development of New Materials with Tailored Optoelectronic Properties
The unique electronic properties conferred by fluorine substitution make difluorinated benzimidazoles attractive candidates for the development of advanced materials. The strong electron-withdrawing nature of fluorine can be harnessed to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the optical and electronic characteristics of the material.
Research in this area is focused on designing and synthesizing novel benzimidazole derivatives for applications in:
Organic light-emitting diodes (OLEDs): By modifying the benzimidazole core with different substituents, it is possible to achieve materials with specific emission colors and high quantum efficiencies.
Organic photovoltaics (OPVs): Difluorinated benzimidazoles can be utilized as electron-acceptor or electron-donor materials in the active layer of solar cells.
Non-linear optical (NLO) materials: The polarizability of the benzimidazole ring system can be enhanced through strategic fluorination, leading to materials with large NLO responses for applications in photonics and optical communications.
Sustainability Aspects in Synthesis and Application
In line with the growing emphasis on green chemistry, a significant trend in the field of difluorinated benzimidazoles is the development of sustainable synthetic processes. ijarsct.co.in This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing reactions with high atom economy. ijpdd.org
The use of water as a solvent, biodegradable catalysts, and energy-efficient techniques like microwave irradiation are becoming more prevalent. researchgate.netijarsct.co.inijpdd.org For example, the synthesis of benzimidazole derivatives has been successfully carried out in aqueous media, which is a significant step towards more environmentally benign chemical production. ijrar.org
Future research in this domain will likely focus on:
Development of recyclable catalysts and reagents to minimize waste generation.
Exploration of bio-based starting materials for the synthesis of the benzimidazole core, further enhancing the sustainability of the process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
